molecular formula C18H24N2O2 B13450721 Palonosetron 8-Hydroxy 1-Carboxamide

Palonosetron 8-Hydroxy 1-Carboxamide

Cat. No.: B13450721
M. Wt: 300.4 g/mol
InChI Key: JFJFGAXBBDZTEE-AAFJCEBUSA-N
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Description

Palonosetron 8-Hydroxy 1-Carboxamide is a derivative of Palonosetron, a serotonin 5-HT3 receptor antagonist. This compound is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. It is known for its high efficacy and longer duration of action compared to other 5-HT3 antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palonosetron 8-Hydroxy 1-Carboxamide involves multiple steps, starting from the base compound Palonosetron. The process typically includes hydroxylation and carboxamidation reactions. Specific reagents and catalysts are used to achieve the desired functional groups at the correct positions on the molecule .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Palonosetron 8-Hydroxy 1-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Palonosetron 8-Hydroxy 1-Carboxamide has a wide range of scientific research applications:

Mechanism of Action

Palonosetron 8-Hydroxy 1-Carboxamide exerts its effects by selectively binding to serotonin 5-HT3 receptors. This binding inhibits the action of serotonin, a neurotransmitter involved in the emetic response. The compound’s high affinity for these receptors and its long half-life contribute to its prolonged antiemetic effects .

Comparison with Similar Compounds

Similar Compounds

  • Granisetron
  • Ondansetron
  • Dolasetron

Uniqueness

Compared to other 5-HT3 antagonists, Palonosetron 8-Hydroxy 1-Carboxamide has a longer duration of action and higher receptor binding affinity. This makes it more effective in preventing delayed chemotherapy-induced nausea and vomiting .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxamide

InChI

InChI=1S/C18H24N2O2/c21-16-6-2-4-13-3-1-5-14(17(13)16)18(22)19-15-11-20-9-7-12(15)8-10-20/h1,3,5,12,15-16,21H,2,4,6-11H2,(H,19,22)/t15-,16?/m1/s1

InChI Key

JFJFGAXBBDZTEE-AAFJCEBUSA-N

Isomeric SMILES

C1CC(C2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4)O

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4)O

Origin of Product

United States

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